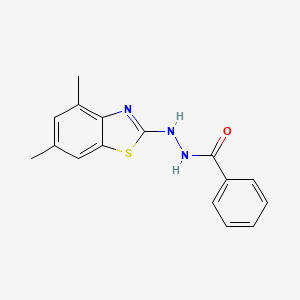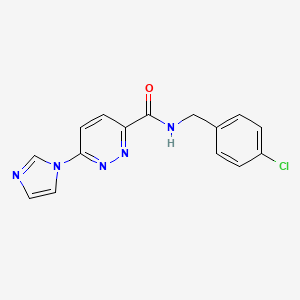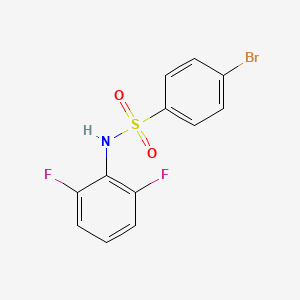![molecular formula C21H21N5O2S B2968371 N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 1105214-01-4](/img/structure/B2968371.png)
N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” is a compound that belongs to the class of triazole derivatives . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various chemical reactions . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis
Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known to undergo various chemical reactions . For instance, the conversion of the amino group in position 4 of the 1,2,4-triazole ring into a 4-methoxyphenylenamino group caused no change in the antimicrobial activity for a similar compound .科学的研究の応用
Antihistaminic Agents
Research has shown that triazoloquinazolinone derivatives exhibit significant H1-antihistaminic activity, suggesting potential applications in treating allergies. For instance, a study on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed these compounds protected animals from histamine-induced bronchospasm, with one compound showing negligible sedation compared to the standard chlorpheniramine maleate, indicating a promising direction for developing new antihistamines with fewer side effects (Alagarsamy, Solomon, & Murugan, 2007).
Antimicrobial Activity
Another significant application is in antimicrobial therapy. N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been synthesized and evaluated for their structure and antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with some compounds displaying potent minimum inhibition zones against these bacteria. This suggests the potential of triazoloquinazolinone derivatives as novel antimicrobial agents, which could be crucial in the fight against drug-resistant bacterial infections (Antypenko, Kovalenko, Los, & Rebec, 2017).
Antitumor Activity
Quinazolinone derivatives have also shown promise in cancer treatment. The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity revealed compounds that exhibited significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. These findings indicate the potential of quinazolinone derivatives in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Anti-inflammatory Agents
Further, (quinazoline-4-ylidene)hydrazides, closely related to triazoloquinazolines, have been investigated for their anti-inflammatory potential, suggesting the broader applicability of this chemical framework in developing anti-inflammatory drugs. The synthesis of unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines and their evaluation demonstrated high anti-inflammatory activity, highlighting the potential for these compounds in treating inflammation-related conditions (Martynenko et al., 2019).
将来の方向性
The future directions for “N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in various fields . This could include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens , as well as the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
特性
IUPAC Name |
N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-2-12-25-19(28)16-10-6-7-11-17(16)26-20(25)23-24-21(26)29-14-18(27)22-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGCWYFPDQSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)

![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)



![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)


